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molecular formula C9H11NS B8765564 4-(Thiolan-2-yl)pyridine

4-(Thiolan-2-yl)pyridine

Cat. No. B8765564
M. Wt: 165.26 g/mol
InChI Key: PTDLMLOSMYPGAV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04379154

Procedure details

A solution of pyrid-4-yl-methyl 3-chloropropyl sulphide (81 g) in anhydrous tetrahydrofuran (100 cc) is added dropwise, in the course of 20 minutes and whilst keeping the temperature below 33° C., to a solution of potassium tert.-butoxide (69.5 g) in a mixture of anhydrous hexamethylphosphorotriamide (108 cc) and anhydrous tetrahydrofuran (560 cc). The reaction mixture is then stirred for 1 hour 30 minutes at a temperature of about 20° C.; it is then run into a mixture of distilled water (1000 cc) and diethyl ether (600 cc). After decantation, the aqueous phase is extracted twice with diethyl ether (400 cc in total). The ether extracts are combined, washed three times with distilled water (3000 cc in total), dried over anhydrous sodium sulphate and filtered and the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C. 2-(Pyrid-4-yl)-tetrahydrothiophen (46.7 g) is thus obtained in the form of a brown oil.
Name
pyrid-4-yl-methyl 3-chloropropyl sulphide
Quantity
81 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
69.5 g
Type
reactant
Reaction Step Two
Quantity
108 mL
Type
reactant
Reaction Step Two
Quantity
560 mL
Type
solvent
Reaction Step Two
Name
Quantity
1000 mL
Type
reactant
Reaction Step Three
Quantity
600 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
Cl[CH2:2][CH2:3][CH2:4][S:5][CH2:6][C:7]1[CH:12]=[CH:11][N:10]=[CH:9][CH:8]=1.CC(C)([O-])C.[K+].CN(P(N(C)C)(N(C)C)=O)C.O>O1CCCC1.C(OCC)C>[N:10]1[CH:11]=[CH:12][C:7]([CH:6]2[CH2:2][CH2:3][CH2:4][S:5]2)=[CH:8][CH:9]=1 |f:1.2|

Inputs

Step One
Name
pyrid-4-yl-methyl 3-chloropropyl sulphide
Quantity
81 g
Type
reactant
Smiles
ClCCCSCC1=CC=NC=C1
Name
Quantity
100 mL
Type
solvent
Smiles
O1CCCC1
Step Two
Name
Quantity
69.5 g
Type
reactant
Smiles
CC(C)([O-])C.[K+]
Name
Quantity
108 mL
Type
reactant
Smiles
CN(C)P(=O)(N(C)C)N(C)C
Name
Quantity
560 mL
Type
solvent
Smiles
O1CCCC1
Step Three
Name
Quantity
1000 mL
Type
reactant
Smiles
O
Name
Quantity
600 mL
Type
solvent
Smiles
C(C)OCC

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
20 °C
Stirring
Type
CUSTOM
Details
The reaction mixture is then stirred for 1 hour 30 minutes at a temperature of about 20° C.
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
the temperature below 33° C.
EXTRACTION
Type
EXTRACTION
Details
After decantation, the aqueous phase is extracted twice with diethyl ether (400 cc in total)
WASH
Type
WASH
Details
washed three times with distilled water (3000 cc in total)
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous sodium sulphate
FILTRATION
Type
FILTRATION
Details
filtered
CONCENTRATION
Type
CONCENTRATION
Details
the filtrate is concentrated to dryness under reduced pressure (20 mm Hg; 2.7 kPa) at 40° C

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
N1=CC=C(C=C1)C1SCCC1
Measurements
Type Value Analysis
AMOUNT: MASS 46.7 g
YIELD: CALCULATEDPERCENTYIELD 70.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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